![molecular formula C21H22N2O4S2 B3468195 1-(benzylsulfonyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468195.png)
1-(benzylsulfonyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(Benzylsulfonyl)-4-(2-naphthylsulfonyl)piperazine, also known as BSNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BSNP belongs to the class of sulfonylpiperazines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors. This compound has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis. This compound has also been shown to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(benzylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
1-(benzylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has several potential future directions for research. In the biomedical field, this compound could be further studied for its anticancer and antiviral activities. This compound could also be explored for its potential as a diagnostic tool for Alzheimer's disease. In the field of organic electronics, this compound could be further studied for its charge-transport properties and potential use in electronic devices. Furthermore, future research could focus on improving the solubility of this compound in water and reducing its toxicity at high concentrations.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction between 2-naphthylsulfonyl chloride and benzylsulfonyl chloride with piperazine in the presence of a base. This compound has been extensively studied for its potential applications in the biomedical field and organic electronics. The mechanism of action of this compound is not fully understood, but it has been shown to interact with various biological targets. This compound has several advantages for lab experiments, but it also has some limitations. Future research could focus on improving the solubility of this compound in water and reducing its toxicity at high concentrations.
Scientific Research Applications
1-(benzylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential applications in various fields. In the biomedical field, this compound has been investigated for its anticancer, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In addition, this compound has been explored for its use in organic electronics, as it exhibits excellent charge-transport properties.
properties
IUPAC Name |
1-benzylsulfonyl-4-naphthalen-2-ylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c24-28(25,17-18-6-2-1-3-7-18)22-12-14-23(15-13-22)29(26,27)21-11-10-19-8-4-5-9-20(19)16-21/h1-11,16H,12-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCFKBMNAEZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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